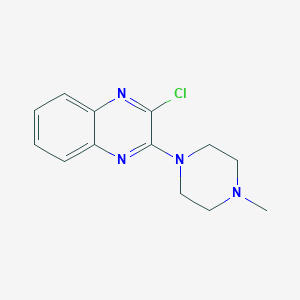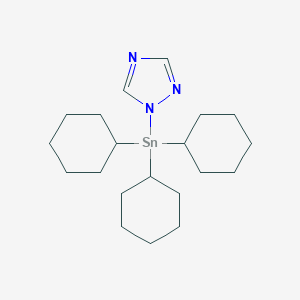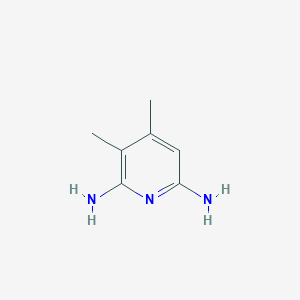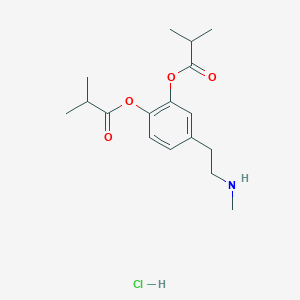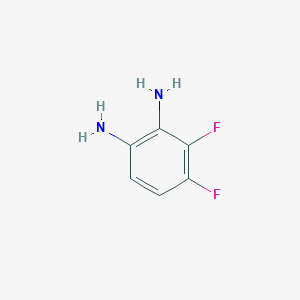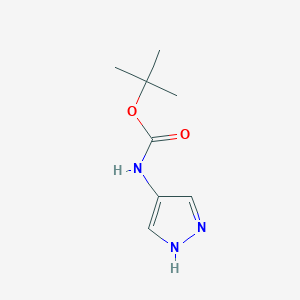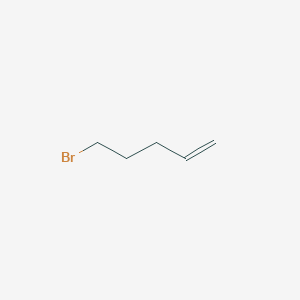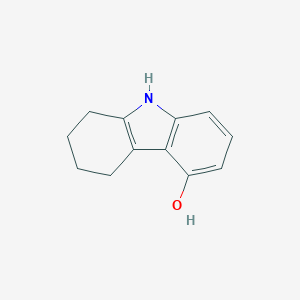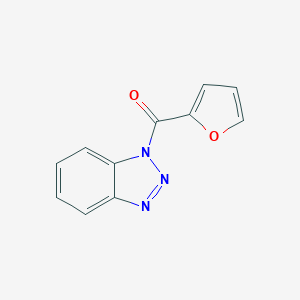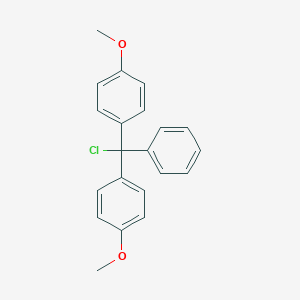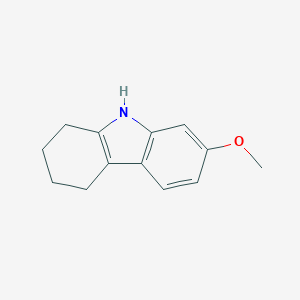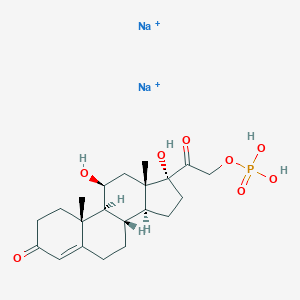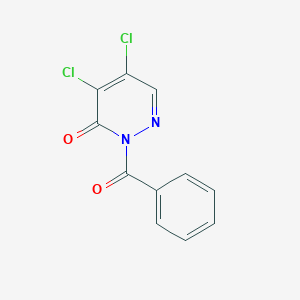![molecular formula C21H12Cl3NO3 B141888 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone CAS No. 144154-99-4](/img/structure/B141888.png)
1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone, also known as DRAQ5, is a fluorescent dye that is commonly used in scientific research for imaging and labeling DNA in live cells. This compound is a member of the acridine family of dyes and has a unique structure that allows it to intercalate with DNA and emit a strong red fluorescence when excited by a laser.
作用机制
1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone intercalates with DNA by inserting itself between the base pairs of the double helix. This results in a strong red fluorescence emission when excited by a laser. The intercalation of 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone with DNA also causes a slight shift in the absorption and emission spectra of the dye, which can be used to monitor changes in DNA structure and conformation.
生化和生理效应
1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone has been shown to have minimal toxicity and does not significantly affect cell viability or proliferation. However, it is important to note that 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone can potentially interfere with DNA replication and repair processes, which could lead to DNA damage and mutations.
实验室实验的优点和局限性
One of the main advantages of using 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone in scientific research is its ability to label DNA in live cells without causing significant toxicity or cell death. 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone is also highly specific for DNA and does not bind to other cellular structures or molecules. However, one of the limitations of using 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone is its relatively high cost compared to other DNA dyes. Additionally, 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone is not suitable for use in fixed cells or tissues, as it requires live cells for optimal labeling and imaging.
未来方向
There are several potential future directions for research involving 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone. One area of interest is the development of new imaging techniques that can be used to visualize DNA dynamics and organization in live cells. Another potential direction is the use of 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone in combination with other fluorescent dyes and probes to study complex cellular processes such as gene expression and protein interactions. Additionally, there is potential for the development of new derivatives of 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone with improved properties such as increased sensitivity or reduced toxicity.
合成方法
The synthesis of 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone involves the reaction of 7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction yields 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone, which can be purified using various chromatography techniques.
科学研究应用
1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone has been widely used in scientific research for imaging and labeling DNA in live cells. It has been used in a variety of applications, including cell cycle analysis, apoptosis detection, and chromatin analysis. 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone has also been used to study the dynamics of DNA replication and repair, as well as the organization of chromatin in the nucleus.
属性
CAS 编号 |
144154-99-4 |
|---|---|
产品名称 |
1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone |
分子式 |
C21H12Cl3NO3 |
分子量 |
432.7 g/mol |
IUPAC 名称 |
[7-chloro-3-(3,4-dichlorophenyl)-9-oxo-10H-acridin-1-yl] acetate |
InChI |
InChI=1S/C21H12Cl3NO3/c1-10(26)28-19-8-12(11-2-4-15(23)16(24)6-11)7-18-20(19)21(27)14-9-13(22)3-5-17(14)25-18/h2-9H,1H3,(H,25,27) |
InChI 键 |
ALXMMLYNUKBGMV-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=CC2=C1C(=O)C3=C(N2)C=CC(=C3)Cl)C4=CC(=C(C=C4)Cl)Cl |
规范 SMILES |
CC(=O)OC1=CC(=CC2=C1C(=O)C3=C(N2)C=CC(=C3)Cl)C4=CC(=C(C=C4)Cl)Cl |
同义词 |
1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



